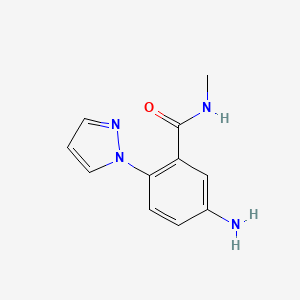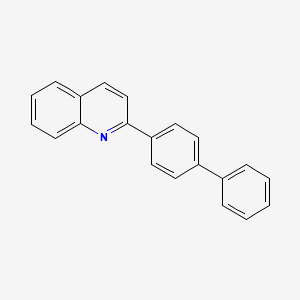
Hydroxytropacocaine
説明
Hydroxytropacocaine is a tropane alkaloid found in Erythroxylum coca . It has the IUPAC name 1-Hydroxy-8-methyl-8-aza-bicyclo [3.2.1]oct-3-yl benzoate . The chemical formula is C15H19NO3 .
Synthesis Analysis
The first step in the biosynthesis of cocaine in Erythroxylum coca involves the characterization of arginine and ornithine decarboxylases . The first synthesis of 1-hydroxytropacocaine, an alkaloid recently isolated from Erythroxylum novogranatense variants, is described .Molecular Structure Analysis
Hydroxytropacocaine has a molecular formula of C15H19NO3, an average mass of 261.316 Da, and a monoisotopic mass of 261.136505 Da . It has three defined stereocenters .Chemical Reactions Analysis
The first step in the biosynthesis of cocaine in Erythroxylum coca involves the characterization of arginine and ornithine decarboxylases .Physical And Chemical Properties Analysis
Hydroxytropacocaine has a molecular formula of C15H19NO3, an average mass of 261.316 Da, and a monoisotopic mass of 261.136505 Da .科学的研究の応用
Pharmacological Properties
Hydroxytropacocaine is a tropane alkaloid derived from the coca plant (Erythroxylum coca). Although it has been reported to exhibit zero activity , understanding its pharmacological properties remains essential. Researchers continue to investigate its potential as a local anesthetic, CNS stimulant, or cardiovascular agent.
Biosynthesis Pathways
Understanding the biosynthesis of hydroxytropacocaine sheds light on its production in the coca plant. Recent research has identified key steps in the biosynthetic pathway, providing tools for synthetic biologists to engineer tropane alkaloid production in other organisms . This knowledge could lead to sustainable and scalable production methods.
Ecological Impact
Understanding the ecological impact of coca cultivation and alkaloid extraction is critical. Researchers evaluate the effects on biodiversity, soil health, and local ecosystems. Sustainable practices can minimize environmental harm while preserving alkaloid-producing plants.
Restrepo, A., et al. (2019). Plant Tropane Alkaloids: Commercial Stature and Production Perspectives. In: Biotechnology of Plant Secondary Metabolism . Springer. Link Phys.org. (2022). Researchers identify last remaining steps in the biosynthesis of tropane alkaloids in coca. Link
作用機序
Target of Action
Hydroxytropacocaine, also known as 1-Hydroxytropacocaine, is a tropane alkaloid found in Erythroxylum coca It’s known that many tropane alkaloids target receptors, ion channels, transporters, and enzymes
Mode of Action
It’s known that tropane alkaloids like hydroxytropacocaine have diverse biological, chemical, and pharmacological properties . They can interact with their targets in a stereoselective manner, meaning the compound’s spatial arrangement can influence its affinity and binding to receptors . This interaction can lead to various changes in the target, which can then trigger downstream effects.
Biochemical Pathways
It’s known that the biosynthesis of cocaine, a related tropane alkaloid, involves enzymes such as ornithine decarboxylase (odc) and arginine decarboxylase (adc) These enzymes are involved in different biochemical pathways, suggesting that Hydroxytropacocaine might also affect multiple pathways
Action Environment
The action, efficacy, and stability of Hydroxytropacocaine can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other substances, and the temperature . .
特性
IUPAC Name |
[(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16-12-7-8-15(16,18)10-13(9-12)19-14(17)11-5-3-2-4-6-11/h2-6,12-13,18H,7-10H2,1H3/t12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJWHPAEMZDER-UMVBOHGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1(CC(C2)OC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@]1(C[C@@H](C2)OC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453559 | |
| Record name | Hydroxytropacocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxytropacocaine | |
CAS RN |
156497-23-3 | |
| Record name | 8-Azabicyclo[3.2.1]octane-1,3-diol, 8-methyl-, 3-benzoate, exo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156497-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxytropacocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTROPACOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ7T24X2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 1-hydroxytropacocaine compared to other tropane alkaloids?
A1: 1-Hydroxytropacocaine, as the name suggests, possesses a hydroxyl group at the C1 position of the tropane ring system. [, , ] This distinguishes it from its parent compound, tropacocaine, and influences its chemical properties and potential biological activity.
Q2: What are the known natural sources of 1-hydroxytropacocaine?
A2: 1-Hydroxytropacocaine was first identified in specific variants of the Erythroxylum novogranatense plant, namely Erythroxylum novogranatense var. novogranatense and var. truxillense. [, ] Interestingly, its nortropane analog, 1-hydroxynortropacocaine, was later also discovered in nature. []
Q3: Why is the tautomeric equilibrium of 1-hydroxytropacocaine significant?
A3: 1-Hydroxytropacocaine exhibits tautomerism, existing in equilibrium between a bicyclic hemiaminal form and a monocyclic amino-ketone form. [] Understanding which tautomer predominates is crucial as it can influence the molecule's interactions with biological targets and its overall pharmacological profile.
Q4: How does the synthesis of homoepibatidine relate to the study of 1-hydroxytropacocaine?
A4: While structurally distinct, the synthesis of homoepibatidine, a potent analog of the alkaloid epibatidine, was part of a broader research effort exploring the synthesis and biological activity of novel tropane derivatives. [] This highlights the ongoing interest in exploring the therapeutic potential of compounds within this chemical class.
Q5: What are the potential research avenues for future investigations into 1-hydroxytropacocaine?
A5: Future research could focus on:
- Elucidating the biosynthetic pathway of 1-hydroxytropacocaine in Erythroxylum species. Proposed routes involving tropinone N-oxides require further investigation using labeled precursors. []
- Developing efficient and scalable synthetic routes to 1-hydroxytropacocaine and its analogs. [, ] This would facilitate further research into its biological properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)
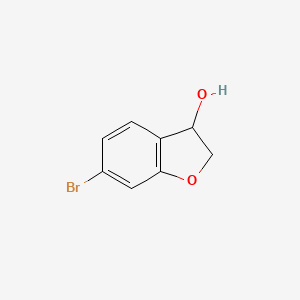
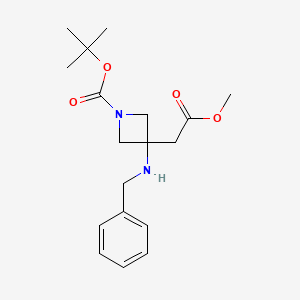

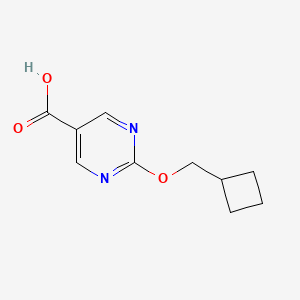
![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)
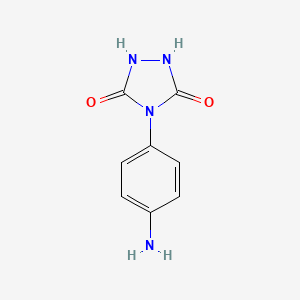



![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
